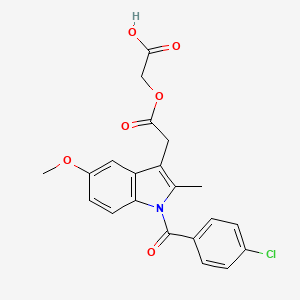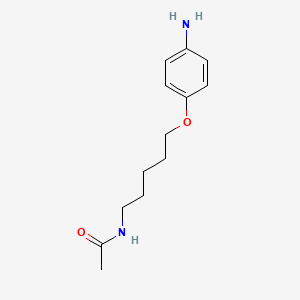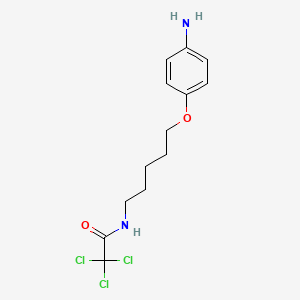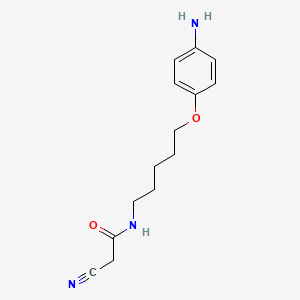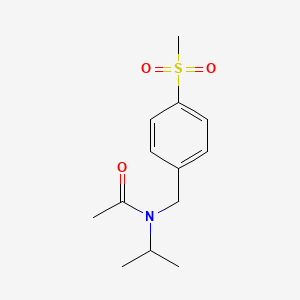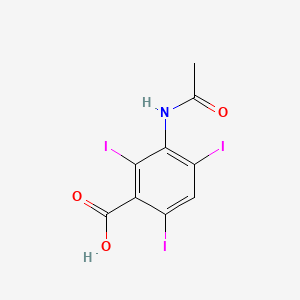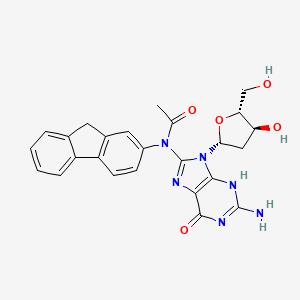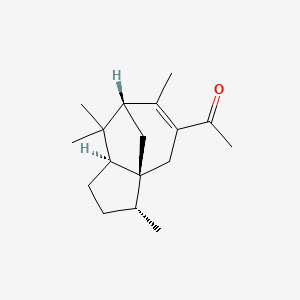
1,2,3,4-Tetrahydrogen-staurosporine
Overview
Description
1,2,3,4-Tetrahydrogen-staurosporine is a chemical compound with the formula C₂₈H₃₀N₄O₃ . It is a type of chemical entity and a subclass of a chemical compound . It has been associated with various biological activities, including the inhibition of protein kinase C .
Synthesis Analysis
The production of staurosporine, which includes this compound, has been achieved through heterologous expression and process optimization . The biosynthetic gene cluster of staurosporine was captured and introduced into three heterologous hosts. The highest yield was achieved in Streptomyces albus J1074 . The yield of staurosporine was further improved by integrating two additional staurosporine biosynthetic gene clusters into the chromosome of the strain and optimizing the fermentation process .Molecular Structure Analysis
The molecular structure of this compound contains a total of 70 bonds, including 42 non-H bonds, 21 multiple bonds, 2 rotatable bonds, 2 double bonds, and 19 aromatic bonds . It also includes 3 five-membered rings, 4 six-membered rings, 1 seven-membered ring, 6 nine-membered rings, 2 ten-membered rings, 1 eleven-membered ring, and 7 twelve-membered rings .Physical And Chemical Properties Analysis
This compound has a molecular formula of C₂₈H₃₀N₄O₃ and a mass of 470.232±0 dalton . Its canonical SMILES is CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC .Scientific Research Applications
Molecular Mechanism and Apoptosis in Osteoblasts
1,2,3,4-Tetrahydrogen-staurosporine has been studied for its strong inhibitory effects on protein kinases. Research on murine osteoblast MC3T3E-1 cells revealed that staurosporine can induce apoptosis through the transient increase of phosphotransferase activity of c-Jun N-terminal kinase-1 (JNK1), activation of transcriptional factors such as AP-1 and NF-kappa B, and significant increase in the proteolytic activity of caspase-3-like proteases. These findings suggest that staurosporine may induce apoptosis in osteoblasts via multiple molecular pathways, involving the activation of JNK1, caspase-3-like proteases, and transcriptional factors (Chae et al., 2000).
Inhibition of Protein Kinases and Anticancer Properties
Staurosporine has been a subject of extensive research due to its potential as an anticancer drug, beginning with the observation of its low nanomolar inhibition of protein kinases. Several staurosporine analogues are in advanced clinical trials as anticancer agents. The broad selectivity and potent inhibition of protein kinases by staurosporine make it a key focus for the development of novel therapeutic agents. Detailed analysis of crystal structures of staurosporine and its analogues provide insights into the target binding properties of these clinical compounds (Gani & Engh, 2010).
Fluorescence Applications in Protein Kinase Research
Staurosporine has been used to generate research tools for protein kinase studies. The alkylation of staurosporine and subsequent attachment of a fluorescent label have resulted in the creation of a fluorescein-staurosporine conjugate. This conjugate has shown potential as a screening tool for protein kinases, binding to cAMP-dependent protein kinase in the nanomolar range and allowing for the targeted study of protein kinase activities (Disney et al., 2016).
Modulation of mRNA Translation and Apoptosis
Staurosporine has been observed to modulate key regulators of mRNA translation, such as p70 S6 kinase and eIF4E binding protein 1 (4E-BP1), by causing dephosphorylation of these proteins. This modulation occurs before the execution of apoptosis and suggests a role for staurosporine in impairing signaling pathways, potentially contributing to apoptosis initiation (Tee & Proud, 2001).
Bivalent Inhibitors of Protein Kinases
Staurosporine has been utilized in a noncovalent tethering methodology to select bivalent ligands targeting protein kinases. The methodology involves the use of staurosporine to direct a phage display cyclic peptide library to the active site of cAMP-dependent protein kinase (PKA), leading to targeted library enrichment and the discovery of potent bivalent inhibitors. This approach offers insights into drug discovery and strategies for developing selective inhibitors of biological targets (Meyer et al., 2007).
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydrogen-staurosporine, a derivative of Staurosporine , is known to inhibit several protein kinases. The primary targets include Muscarinic acetylcholine receptor M1 , Tyrosine-protein kinase Lck , Serine/threonine-protein kinase pim-1 , Tyrosine-protein kinase ITK/TSK , Tyrosine-protein kinase SYK , MAP kinase-activated protein kinase 2 , Glycogen synthase kinase-3 beta , Tyrosine-protein kinase CSK , Cyclin-dependent kinase 2 , Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform , 3-phosphoinositide-dependent protein kinase 1 , Protein kinase C theta type , Tyrosine-protein kinase ZAP-70 , and Protein kinase C . These targets play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.
Mode of Action
This compound interacts with its targets by binding to the ATP-binding site on the kinase, thereby inhibiting the kinase activity . This interaction results in the modulation of downstream signaling pathways, affecting various cellular processes.
Biochemical Pathways
The compound’s action affects multiple biochemical pathways due to its broad spectrum of kinase targets. For instance, it can influence the PI3K/AKT pathway by inhibiting the Phosphatidylinositol 4,5-bisphosphate 3-kinase . This pathway is crucial for cell survival and growth. By inhibiting this pathway, this compound can induce apoptosis and inhibit cell proliferation .
Pharmacokinetics
It’s known that the compound has a molecular weight of 47056 , which could influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit protein kinases. By inhibiting these enzymes, the compound can modulate various cellular processes, potentially leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydrogen-staurosporine interacts with various enzymes and proteins. It is known to inhibit protein kinases, particularly tyrosine kinases .
Cellular Effects
This compound has a significant impact on cellular processes. It has been shown to induce apoptosis in many types of cells . It also has a remarkably strong cytotoxic effect . In A549 cells, a type of lung adenocarcinoma cell, this compound has been shown to decrease cell mobility and invasiveness .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. It inhibits protein kinases by binding to their catalytic domains . This binding inhibits phosphorylation, which is a key process in many cellular functions .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For example, in laboratory settings, it has been observed that the cytotoxic effects of this compound on cells increase over time .
Metabolic Pathways
This compound is involved in the purine degradation and salvage pathway . It interacts with enzymes such as purine nucleoside phosphorylase (PNP), which is important for the metabolism of purine bases .
properties
IUPAC Name |
(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h5,7,9,11,17,20,26,29H,4,6,8,10,12-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWKTROWIIMNN-FYTWVXJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402482 | |
| Record name | AFN941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220038-19-7 | |
| Record name | AFN941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



